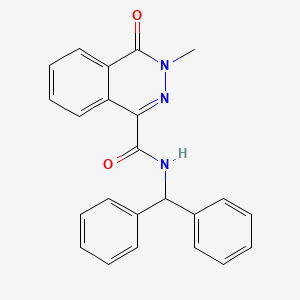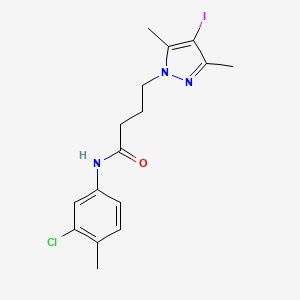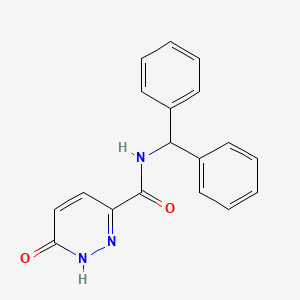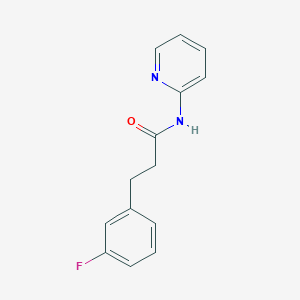![molecular formula C23H18N4O2S B11489230 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole](/img/structure/B11489230.png)
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an imidazole ring, a furan ring, and an oxadiazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the condensation of benzil with ammonium acetate to form 4,5-diphenyl-1H-imidazole.
Formation of the oxadiazole ring: This step involves the reaction of hydrazine hydrate with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the 5-methylfuran-2-yl group.
Coupling reactions: The final step involves the coupling of the imidazole, oxadiazole, and furan rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives.
Scientific Research Applications
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,3,4-oxadiazole: Lacks the furan ring, which may affect its biological activity and chemical reactivity.
5-(5-methylfuran-2-yl)-1,3,4-oxadiazole: Lacks the imidazole ring, which may affect its stability and reactivity.
4,5-diphenyl-1H-imidazole: Lacks both the oxadiazole and furan rings, which may significantly alter its properties.
Uniqueness
The uniqueness of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole lies in its combination of multiple functional groups and heterocyclic rings. This unique structure imparts a range of chemical and biological properties that make it valuable for various scientific research applications.
Properties
Molecular Formula |
C23H18N4O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H18N4O2S/c1-15-12-13-18(28-15)22-27-26-19(29-22)14-30-23-24-20(16-8-4-2-5-9-16)21(25-23)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,24,25) |
InChI Key |
YAYBRPHWUUTKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B11489157.png)


![5-(2-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11489171.png)

![N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11489179.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489180.png)
![1,3-Benzoxazole-5-carboxylic acid, 7-[(2-furanylcarbonyl)amino]-2-(phenylmethyl)-, methyl ester](/img/structure/B11489194.png)
![13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11489201.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489212.png)

![N-[2-(thiophen-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11489242.png)
